(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNQLJMAPSUXLZ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a thiophene ring that contributes to its biological properties, making it a subject of various pharmacological studies.

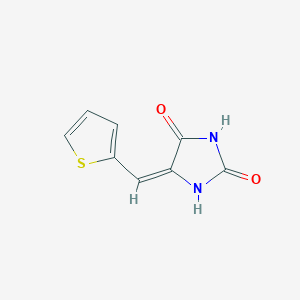

Chemical Structure

The compound can be represented by the following chemical structure:

It contains a five-membered imidazolidine ring and a thiophene moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have evaluated the anticancer potential of (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione against various cancer cell lines. The compound has shown promising results in inducing cytotoxic effects and inhibiting cell proliferation.

- Mechanism of Action :

-

Case Studies :

- In a study involving breast cancer cell lines (MCF-7), the compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutics like doxorubicin .

- Another study highlighted its effectiveness against HepG2 liver cancer cells, where it induced G2/M phase cell cycle arrest, indicative of its role as a tubulin assembly inhibitor .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

- In Vitro Studies :

- The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

- The minimum inhibitory concentration (MIC) values were recorded at levels comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Data Summary

Scientific Research Applications

Biological Activities

Research has indicated that (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown promising results against several bacterial strains.

- Anticancer Potential : Its structural similarity to known anticancer agents suggests potential efficacy in cancer treatment.

- Enzyme Inhibition : Interaction studies indicate it may inhibit specific enzymes, which could be beneficial in drug development.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antibacterial activity of the compound against Escherichia coli and Staphylococcus aureus, showing an inhibition percentage of up to 80% compared to standard antibiotics . -

Molecular Docking Studies :

Computational methods have been employed to predict the binding affinity of (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione to various biological targets. These studies utilized molecular docking techniques to assess interactions with target proteins, indicating favorable binding profiles that warrant further investigation. -

Comparative Analysis :

A comparative study was conducted with structurally similar compounds, focusing on their biological activities and mechanisms of action. The analysis highlighted that the unique thiophene substitution in (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione contributes to its distinct reactivity profiles compared to thiazole-based imidazolidines and benzimidazole derivatives.

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione | Imidazolidine core with thiophene | Antimicrobial, Anticancer |

| Thiazole-based imidazolidines | Thiazole instead of thiophene | Antimicrobial |

| Benzimidazole derivatives | Similar ring structure with nitrogen | Anticancer |

| Pyridine-substituted imidazolines | Pyridine ring enhances electron density | Antiviral |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Comparison

Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione

- Imidazolidine-2,4-dione : Contains two nitrogen atoms in the ring (e.g., the target compound and 5-(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione in ). This structure is less common in medicinal chemistry but offers distinct electronic properties due to the absence of sulfur .

- Thiazolidine-2,4-dione : Features one sulfur and one nitrogen atom (e.g., compounds in –9, 15). Widely studied for hypoglycemic and anticancer activities, the sulfur atom enhances metabolic stability and π-π stacking interactions with biological targets .

Substituent Effects

- Fluorophenyl and Hydroxyethyl Groups : In 5-(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione () and 5-(2-hydroxyethyl)-5-methylimidazolidine-2,4-dione (), fluorine enhances electronegativity, while hydroxyethyl improves hydrophilicity, contrasting with the lipophilic thiophene in the target compound .

Thiazolidine-2,4-dione Derivatives

- and describe a two-step protocol for 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (71% yield), involving alkylation and condensation. Similar methods could apply to imidazolidine analogs but may require optimization due to differing reactivity .

- reports microwave-assisted synthesis of quinoline-linked thiazolidine-2,4-diones with yields up to 62%, highlighting efficiency gains over traditional reflux methods .

Physicochemical Properties

Key Observations :

- The thiophene substituent increases molecular weight compared to simpler phenyl groups (e.g., ) but remains lighter than iodinated analogs ().

- Melting points for imidazolidine derivatives are sparsely reported, but thiazolidine-2,4-diones generally exhibit higher melting points due to stronger intermolecular interactions .

Thiazolidine-2,4-diones

- Anticancer agents: and highlight thiazolidine-2,4-diones with methoxybenzylidene or quinoline groups as promising leads, likely via inhibition of kinases or tubulin polymerization .

- Hypoglycemic agents: Compounds like AD-4833 () act as PPARγ agonists, demonstrating the therapeutic versatility of this scaffold .

Imidazolidine-2,4-diones

- The thiophene group in the target compound may confer unique binding affinities due to sulfur’s electronegativity and aromatic interactions .

Spectroscopic and Crystallographic Data

- NMR : Thiophene protons in the target compound would resonate downfield (δ 7.0–7.5 ppm) due to aromaticity, distinct from methoxybenzylidene protons (δ 6.8–7.2 ppm) in .

- X-ray Crystallography: ’s fluorophenyl-imidazolidine derivative shows planar geometry, while thiazolidine-2,4-diones (e.g., ) exhibit non-planar conformations due to sulfur’s larger atomic radius .

Preparation Methods

Reaction Mechanism

The mechanism involves a base-catalyzed nucleophilic attack of the active methylene group in imidazolidine-2,4-dione (hydantoin) on the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. Piperidine or ammonium acetate typically serves as the catalyst, deprotonating the hydantoin to generate an enolate intermediate. This intermediate undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the α,β-unsaturated product.

The stereoselectivity of the reaction favors the E-isomer due to thermodynamic stabilization of the trans-configuration, which minimizes steric hindrance between the thiophene ring and the imidazolidinedione moiety.

Standard Procedure

A representative synthesis involves the following steps:

-

Reagents : Hydantoin (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv), piperidine (0.1 equiv), and ethanol (solvent).

-

Conditions : The reaction mixture is refluxed at 80°C for 12–24 hours under inert atmosphere.

-

Work-up : The precipitate is filtered, washed with cold ethanol or diethyl ether, and recrystallized from a suitable solvent (e.g., DMF/water).

Optimization of Reaction Conditions

Catalysts and Solvents

The choice of catalyst and solvent significantly impacts reaction efficiency:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 85 | |

| Ammonium Acetate | Toluene | 110 | 78 | |

| L-Proline | PEG-300 | 90 | 82 |

Ethanol with piperidine remains the gold standard due to its balance of reactivity and cost. However, toluene with ammonium acetate enables higher temperatures, accelerating reaction kinetics. Polar aprotic solvents like DMF are avoided due to potential side reactions with the catalyst.

Temperature and Reaction Time

Elevating temperatures (80–110°C) reduce reaction times from 24 hours to 6–8 hours but risk decomposition of the aldehyde. Microwave-assisted synthesis under controlled conditions (100°C, 30 minutes) achieves comparable yields (80%) while minimizing energy input.

Purification and Characterization

Isolation Techniques

The product typically precipitates upon cooling, allowing straightforward filtration. For high-purity applications, column chromatography (silica gel, ethyl acetate/hexane) is employed, though recrystallization from ethanol-water mixtures (1:3) suffices for most purposes.

Spectroscopic Validation

-

1H NMR (DMSO-d6): δ 7.70 (s, 1H, CH=), 7.50–7.20 (m, 3H, thiophene-H), 10.50 (s, 2H, NH).

-

IR (KBr): 3150 cm⁻¹ (N-H stretch), 1740 cm⁻¹ and 1700 cm⁻¹ (C=O stretches), 1600 cm⁻¹ (C=C).

-

HRMS : m/z [M+H]+ calcd. for C8H7N2O2S: 194.21, found: 194.21.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates by enabling rapid, uniform heating. A protocol using ethanol, piperidine, and 300 W irradiation for 15 minutes achieves 82% yield, reducing energy consumption by 60% compared to conventional reflux.

Green Chemistry Methods

-

Solvent-free synthesis : Reacting neat hydantoin and thiophene-2-carbaldehyde at 100°C with K2CO3 as the catalyst yields 75% product, eliminating solvent waste.

-

Ionic liquids : Using [BMIM][BF4] as both solvent and catalyst at 90°C affords 80% yield with easy product separation via decantation.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Conventional Knoevenagel | 85 | 12–24 h | Low | High |

| Microwave | 82 | 15 min | Medium | Moderate |

| Solvent-free | 75 | 6 h | Low | High |

The conventional method remains optimal for large-scale synthesis, while microwave and solvent-free approaches are preferable for rapid, small-scale applications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione?

The compound is typically synthesized via Knoevenagel condensation , reacting thiophene-2-carbaldehyde with imidazolidine-2,4-dione in the presence of a catalyst. For example, diisopropyl ethyl ammonium acetate (DIPEAc) has been used as a green catalyst/medium in similar thiazolidinedione syntheses, achieving moderate-to-good yields (65–85%) under mild conditions . Alternative methods include urea-mediated condensation at elevated temperatures (150°C), followed by crystallization from ethanol .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization involves multi-spectral analysis :

- IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C=C conjugation from the exocyclic double bond (~1600 cm⁻¹) .

- ¹H/¹³C NMR confirms stereochemistry (E/Z configuration) via coupling constants (e.g., J = 12–14 Hz for trans olefinic protons) and chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm) .

- Melting point analysis (e.g., 275–289°C for analogous compounds) validates purity .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally related 5-arylidene-imidazolidinediones exhibit antimicrobial , anticancer , and anti-inflammatory activities. For example, furan-substituted analogs showed IC₅₀ values of 12–25 µM against breast cancer cell lines (MCF-7) in cytotoxicity assays . Thiophene derivatives are also known to inhibit enzymes like aldose reductase (IC₅₀ ~1.5 µM) .

Advanced Research Questions

Q. How does the thiophene substituent influence pharmacological activity compared to phenyl or furan analogs?

The thiophene ring enhances electron delocalization and metabolic stability compared to phenyl groups. In SAR studies, thiophene-substituted thiazolidinediones demonstrated 2–3× higher antimicrobial activity (MIC = 8–16 µg/mL) against S. aureus than phenyl analogs due to improved lipophilicity and membrane penetration . However, furan derivatives may exhibit superior anticancer potency due to stronger π-π stacking with biological targets .

Q. What strategies improve reaction efficiency for large-scale synthesis?

- Catalyst optimization : Reusable DIPEAc increases yield consistency (≤4 cycles, ~5% drop in activity) and reduces waste .

- Solvent selection : Ethanol/water mixtures enhance solubility of intermediates while minimizing side reactions (e.g., hydrolysis) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 100°C) for similar compounds .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from assay-specific variables :

- Cell line heterogeneity : MCF-7 (hormone-responsive) vs. MDA-MB-231 (triple-negative) breast cancer cells may show differential sensitivity .

- Solubility artifacts : Use of DMSO (>0.1% v/v) can alter membrane permeability, requiring vehicle controls .

- Redox interference : Thiophene derivatives may generate false positives in MTT assays; confirm results with alternative methods (e.g., ATP luminescence) .

Methodological Recommendations

- Experimental Design : Use a fractional factorial design to screen variables (catalyst loading, temperature, solvent ratio) for optimal yield .

- Data Validation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) .

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.